
Ethyl (5-bromopyridin-3-yl)carbamate
Vue d'ensemble
Description
Ethyl (5-bromopyridin-3-yl)carbamate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 . It is used in the field of chemistry, particularly in the synthesis of heterocyclic building blocks .
Synthesis Analysis
The synthesis of Ethyl (5-bromopyridin-3-yl)carbamate involves several steps. One method involves the use of sulfuric acid and nitric acid at 0 - 20℃ . The compound is added portionwise at 0°C to a mixture of concentrated H2SO4 and fuming HNO3. After stirring at 0°C for 5 minutes, the mixture is stirred at room temperature overnight and poured onto ice water. The precipitate that forms is filtered off and washed thoroughly with water .Molecular Structure Analysis
The molecular structure of Ethyl (5-bromopyridin-3-yl)carbamate consists of an ethyl group (C2H5) attached to a carbamate group (NHCOO), which is further connected to a 5-bromopyridin-3-yl group .Chemical Reactions Analysis
Ethyl (5-bromopyridin-3-yl)carbamate can undergo various chemical reactions. For instance, it can react with urea and ethanol to form ethyl carbamate . This reaction is exponentially accelerated at elevated temperatures .Applications De Recherche Scientifique
Pharmacology
Ethyl (5-bromopyridin-3-yl)carbamate: is utilized in pharmacological research due to its carbamate group, which is a key structural motif in many drugs and prodrugs . Its ability to modulate inter- and intramolecular interactions makes it valuable for designing molecules that can interact with specific enzymes or receptors. This compound is also used in the synthesis of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals .
Agriculture
In the agricultural sector, carbamates, including Ethyl (5-bromopyridin-3-yl)carbamate , are employed as pesticides, fungicides, and herbicides . Their chemical stability and ability to interact with biological targets make them effective in protecting crops from various pests and diseases.
Food Industry
Ethyl (5-bromopyridin-3-yl)carbamate: has been identified in fermented foods and alcoholic beverages. As a probable human carcinogen, its reduction is crucial for food safety. Research in this area focuses on evaluating its sources, hazards, and methods for reducing its content in food products .
Environmental Science
The environmental impact of compounds like Ethyl (5-bromopyridin-3-yl)carbamate is an area of ongoing research. Studies may involve investigating its presence in environmental samples and developing methods for its detection and quantification to assess its environmental footprint .
Chemical Synthesis
This compound is significant in chemical synthesis as a building block for creating complex molecules. Its reactivity and stability under various conditions are studied to optimize synthetic pathways for producing pharmaceuticals and other chemicals .
Material Science
In material science, Ethyl (5-bromopyridin-3-yl)carbamate can be part of the synthesis of intelligent polymers with specific adsorption properties. These materials have potential applications in sensor technology and smart materials that respond to environmental changes .
Safety and Hazards
While specific safety and hazard information for Ethyl (5-bromopyridin-3-yl)carbamate is not available, carbamates in general are known to have potential health risks. For instance, ethyl carbamate, a related compound, is considered hazardous and has shown potential for carcinogenicity when administered in high doses in animal tests .
Mécanisme D'action
Target of Action
Ethyl (5-bromopyridin-3-yl)carbamate is a type of carbamate compound . Carbamates are known to interact with various targets in the body, but their primary targets are often enzymes such as acetylcholinesterase (AChE) . AChE plays a pivotal role in the nervous system by catalyzing the hydrolysis of acetylcholine (ACh), a neurotransmitter, into choline and acetic acid .
Mode of Action
Carbamates, including Ethyl (5-bromopyridin-3-yl)carbamate, are designed to make drug-target interactions through their carbamate moiety . They mimic the substrate by forming a carbamoylated instead of acylated complex with the enzyme that is hydrolyzed considerably slower than the acylated form . This results in the inhibition of AChE, reducing the metabolic breakdown of ACh and maintaining cholinergic transmission in the brain .
Biochemical Pathways
The inhibition of AChE by carbamates affects the cholinergic pathway. Under normal conditions, AChE breaks down ACh in the synaptic cleft, terminating the signal transmission. When ache is inhibited, ach accumulates in the synaptic cleft, leading to prolonged cholinergic effects .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stabilities, and their capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The primary result of the action of Ethyl (5-bromopyridin-3-yl)carbamate, like other AChE inhibitors, is the increased concentration of ACh in the synaptic cleft. This can lead to prolonged cholinergic effects, which can be beneficial in conditions associated with decreased cholinergic activity, such as Alzheimer’s disease .
Propriétés
IUPAC Name |
ethyl N-(5-bromopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-3-6(9)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDDTLTJVTQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-bromopyridin-3-yl)carbamate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

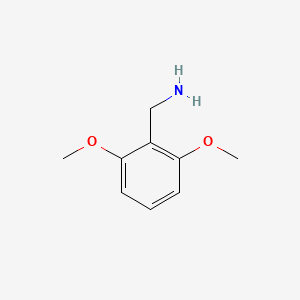

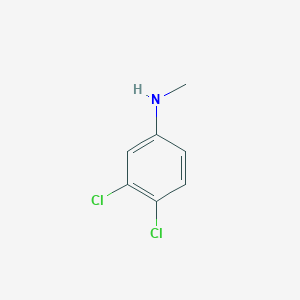
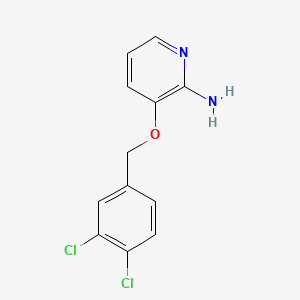
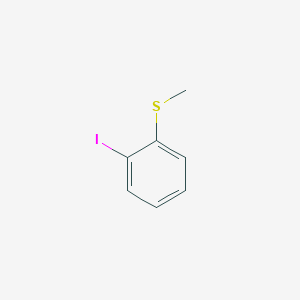

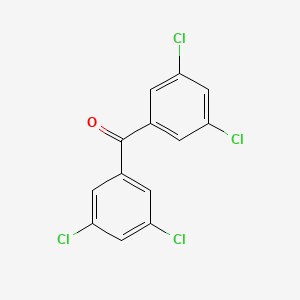

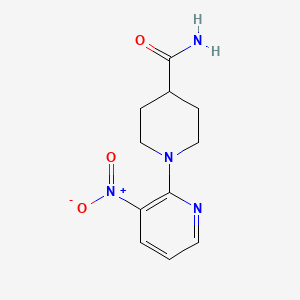
![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)
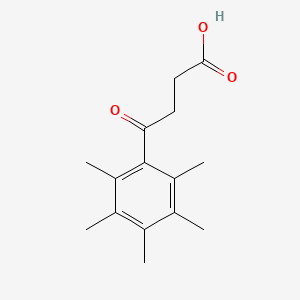
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)
